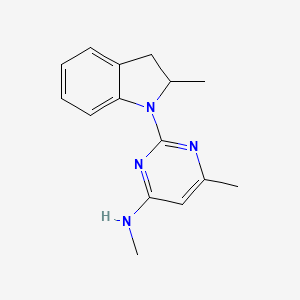![molecular formula C18H19N3O3 B14797204 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide is a synthetic organic compound with the molecular formula C18H19N3O3 It is characterized by the presence of a phenylacetyl hydrazino group attached to a butanamide backbone, which includes a phenyl group and an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The reaction begins with the condensation of phenylhydrazine with phenylacetyl chloride to form the hydrazone intermediate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
-
Acylation Reaction: : The hydrazone intermediate is then subjected to an acylation reaction with 4-oxobutanoyl chloride. This step is typically performed in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
Purification: : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanoic acid.
Reduction: Formation of 4-hydroxy-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl hydrazino group is believed to play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]pentanamide: Similar structure with an additional carbon in the backbone.
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanoic acid: Oxidized form of the original compound.
4-hydroxy-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide: Reduced form of the original compound.
Uniqueness
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C18H19N3O3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-oxo-N-phenyl-4-[2-(2-phenylacetyl)hydrazinyl]butanamide |
InChI |
InChI=1S/C18H19N3O3/c22-16(19-15-9-5-2-6-10-15)11-12-17(23)20-21-18(24)13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,22)(H,20,23)(H,21,24) |
InChI-Schlüssel |
AAIPTOYGIGNXFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14797143.png)
![(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)
![6-[[[(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid](/img/structure/B14797154.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14797159.png)


![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide](/img/structure/B14797171.png)


![2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14797193.png)
